N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features an acetamidophenyl group linked to a thioether moiety, which is further connected to an imidazo[1,2-b]pyridazine structure. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Functionalized imidazo[1,2-b]pyridazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and viruses. For instance, derivatives bearing thioether side chains have shown activity against human cytomegalovirus and varicella-zoster virus .
Anticancer Potential
Research has highlighted that imidazo[1,2-b]pyridazine derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators. For example, compounds similar to this compound have been shown to induce G2-M-phase cell cycle arrest in various cancer cell lines .
Study 1: Antiviral Activity
A study investigated the antiviral effects of imidazo[1,2-b]pyridazine derivatives against herpesviruses. The findings suggested that these compounds could inhibit viral replication by interfering with viral DNA synthesis. The study reported a significant reduction in viral load in treated cell cultures compared to controls .
Study 2: Anticancer Efficacy
In a recent experimental study, this compound was tested for its cytotoxic effects on human glioblastoma cells. The results showed that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-15(28)23-17-8-5-9-18(12-17)24-21(29)14-30-22-11-10-20-25-19(13-27(20)26-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJGGXVGYSWZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.